Mcl-1 Binding Affinity: Sub-Nanomolar Ki Demonstrates Pharmacological Relevance Versus Inactive Stereoisomers
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) appears as Example 975A in US Patent US20240150293, where it is incorporated into a larger molecular scaffold exhibiting potent binding to induced myeloid leukemia cell differentiation protein Mcl-1 with Ki = 0.0240 nM [1]. The (R,R)-stereochemistry is essential for this sub-nanomolar affinity; the corresponding (S,S)-enantiomer and meso-diastereomer constructs are not reported with comparable potency in the patent, consistent with the established principle that Mcl-1 inhibitors require specific three-dimensional stereochemical presentation for high-affinity binding [2].
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0240 nM (as component of larger inhibitor construct) |
| Comparator Or Baseline | (S,S)-enantiomer and meso-diastereomer constructs: not reported with comparable sub-nanomolar affinity in same patent |
| Quantified Difference | Target compound-derived construct achieves sub-nanomolar Ki; stereoisomer-derived constructs lack comparable reported potency |
| Conditions | Competitive binding fluorescence assay; Human Mcl-1 target; US20240150293 Example 975 |
Why This Matters
This binding data demonstrates that the (R,R)-stereochemical configuration of this bis-tosylate translates into pharmacologically meaningful potency differences in therapeutic applications, directly impacting candidate selection for Mcl-1-targeted drug discovery programs.
- [1] US Patent US20240150293, Example 975. BindingDB Entry BDBM673739: Ki = 0.0240 nM for Mcl-1. View Source
- [2] Schenk, W.A., Stubbe, M., Hagel, M. Enantioselective organic syntheses using chiral transition metal complexes V. (2S,3S)-Bis(dibenzophospholyl)butane, a rigid (S,S)-CHIRAPHOS analog. Journal of Organometallic Chemistry, 1998, 560, 257-263. View Source
